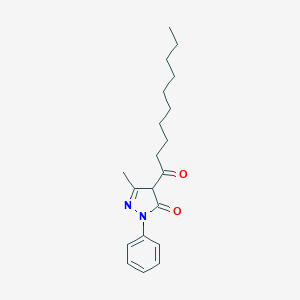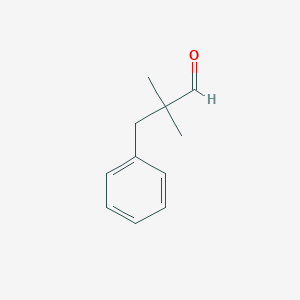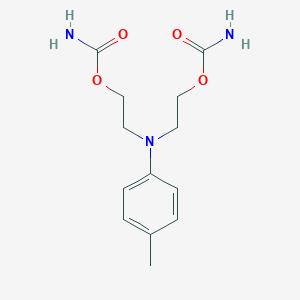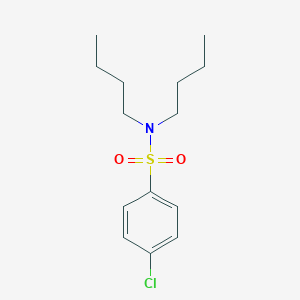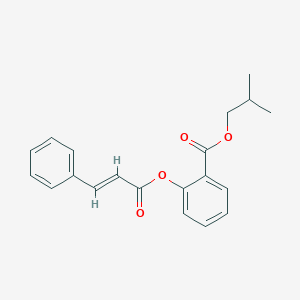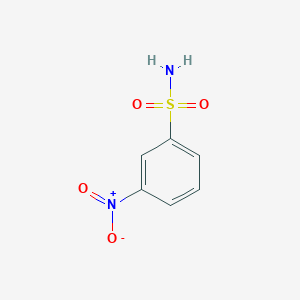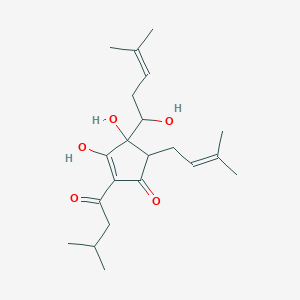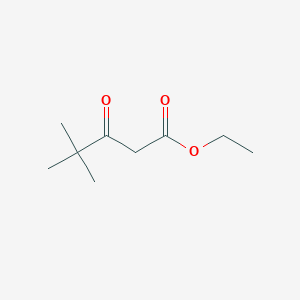
Ruthenium, dodecacarbonyltri-, triangulo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium, dodecacarbonyltri-, triangulo is a ruthenium-based organometallic compound with the chemical formula Ru(CO)3(C2H2)3. It is a colorless, crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and acetone. It is a member of the family of organometallic compounds known as carbonyl complexes, which are metal complexes with carbon monoxide (CO) as the ligand. This compound is a versatile reagent and has been used in a variety of applications in both organic and inorganic chemistry.
Scientific Research Applications
Catalytic Applications : Ru3(CO)12 serves as a catalyst in the reduction of amides to amines with hydrosilanes, a reaction important in organic synthesis (Motoyama et al., 2005).
Spectroscopic Studies : The Raman spectra of solid Ru3(CO)12 have been analyzed across a range of temperatures (295—15 K), providing insights into its structural stability and properties (Kishner et al., 1981).
Cluster Chemistry : Ru3(CO)12 is used extensively as a precursor in the synthesis of low-valent ruthenium compounds, particularly in cluster chemistry. It is valuable for its ability to maintain the integrity of the trinuclear core in various reactions (Kabir & Hogarth, 2009).
Chemical Reactivity Studies : The reactivity of Ru3(CO)12 with various compounds like halogens, thiols, and olefins has been investigated. Its unique ability to form stable trinuclear species makes it a subject of interest in chemical reactivity studies (Johnson et al., 1967).
Formation of Complexes : Research has been conducted on the formation of various complexes derived from the reaction of Ru3(CO)12 with different ligands. These studies contribute to the understanding of molecular structures and bonding in organometallic chemistry (Arce et al., 2013).
Synthesis of Carbonylruthenium Complexes : Ru3(CO)12 reacts with pyridyl ligands to form a series of carbonylruthenium complexes, expanding the scope of ruthenium-based organometallic chemistry (Xu & Sasaki, 1999).
Analytical and Chemiluminescence Applications : Ruthenium complexes, including those derived from Ru3(CO)12, have been used as chemiluminescent reagents in analytical chemistry, offering new methods for detecting and analyzing chemical compounds (Gerardi et al., 1999).
Surface Science and Thin Film Growth : The decomposition process of Ru3(CO)12 on TiO2 surfaces has been studied for its implications in thin film growth and surface chemistry (Zhao et al., 2005).
Catalysis in Carbon-Carbon Bond Forming Reactions : Ru3(CO)12, in combination with halides, catalyzes carbon-carbon bond-forming reactions between alkynes and unsaturated carbonyl compounds, a process significant in organic synthesis (Nishimura et al., 2007).
Mechanism of Action
Target of Action
The primary target of Ruthenium, dodecacarbonyltri-, triangulo, also known as Triruthenium dodecacarbonyl, is a coordination compound that consists of a triangle of ruthenium atoms . Each of these ruthenium atoms is bonded to four carbon monoxide molecules . This compound appears as dark orange crystals .
Mode of Action
The compound interacts with its targets through a coordination bond, where each ruthenium atom in the triangle bonds with four carbon monoxide molecules . This results in a complex with D3h symmetry , consisting of an equilateral triangle of Ru atoms, each of which bears two axial and two equatorial CO ligands .
Biochemical Pathways
It’s known that the compound is used in the synthesis of other ruthenium complexes , many with CO combined with other ligands such as alkenes . This suggests that it may play a role in various biochemical reactions involving these complexes.
Result of Action
The primary use for this compound is the synthesis of other ruthenium complexes . It has also been used for making ruthenium films deposited on silicon substrates that form semiconductors . Therefore, the molecular and cellular effects of this compound’s action are likely related to these applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized via the base-catalyzed liquid-phase reaction of ruthenium trichloride with CO . Therefore, the presence of a base and CO, as well as the phase of the reaction, can influence the compound’s action. Additionally, the compound has been made under high CO pressure , suggesting that pressure can also affect its action and stability.
Safety and Hazards
Future Directions
Triruthenium dodecacarbonyl has been used for educational purposes, along with six other inorganic molecules with varying types of symmetry, to instruct students to recognize symmetry elements . It has also been used in the synthesis of other ruthenium complexes and in the production of ruthenium films for semiconductors .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ruthenium, dodecacarbonyltri-, triangulo can be achieved through the reaction of Ruthenium trichloride with sodium dodecacarbonyltriruthenate in the presence of a reducing agent.", "Starting Materials": [ "Ruthenium trichloride", "Sodium dodecacarbonyltriruthenate", "Reducing agent" ], "Reaction": [ "Add Ruthenium trichloride to a reaction vessel", "Add sodium dodecacarbonyltriruthenate to the reaction vessel", "Add the reducing agent to the reaction vessel", "Heat the reaction mixture to a suitable temperature and maintain it for a specific time", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |
CAS RN |
15243-33-1 |
Molecular Formula |
C12O12Ru3 |
Molecular Weight |
639.3 g/mol |
IUPAC Name |
carbon monoxide;ruthenium |
InChI |
InChI=1S/12CO.3Ru/c12*1-2;;; |
InChI Key |
NQZFAUXPNWSLBI-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] |
Other CAS RN |
15243-33-1 |
physical_description |
Orange crystals; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Q & A
Q1: What are the key characteristics of Ruthenium, dodecacarbonyltri-, triangulo that make it a suitable catalyst?
A1: this compound ([Ru3(CO)12]) [] is a versatile catalyst due to its ability to activate various chemical bonds, including carbon-hydrogen (C-H) bonds. [] This activation allows for the functionalization of molecules, making it valuable in organic synthesis. Its solubility in common organic solvents further enhances its applicability in various reaction media. []
Q2: What specific types of reactions does this compound catalyze?
A2: Research highlights its efficacy in catalyzing a range of reactions, including:
- Reduction of Amides: It facilitates the conversion of amides to amines using hydrosilanes as reducing agents. [] This reaction pathway offers an alternative to traditional methods and can be significant for synthesizing amine-containing compounds.
- Water Gas Shift Reaction: This reaction, involving the conversion of carbon monoxide and water to carbon dioxide and hydrogen, is crucial for producing hydrogen gas. [] While the provided research focuses on homogeneous catalysis using various metal complexes, Ruthenium-based catalysts are known to be effective in this process.
- Carbon Monoxide Insertion Reactions: Studies demonstrate its role in promoting carbon monoxide insertion into aryl substituents of N-heterocyclic carbene ligands, showcasing its potential in organometallic synthesis. []
- Homogeneous Hydrogenation of Carbon Monoxide: Research indicates its potential as a catalyst in the presence of iodide promoters for this reaction, highlighting its versatility in different catalytic systems. []
Q3: Can you provide examples of its application in organic synthesis?
A3: One prominent example is the catalytic reduction of amides to amines using this compound and hydrosilanes. [] This method provides a milder and potentially more selective route compared to conventional methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






